Cas no 2229267-58-5 (tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate)

tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate
- EN300-1882774
- tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate
- 2229267-58-5
-
- インチ: 1S/C14H24N4O2/c1-13(2,3)20-12(19)18-11-16-8-10(9-17-11)6-7-14(4,5)15/h8-9H,6-7,15H2,1-5H3,(H,16,17,18,19)
- InChIKey: IVZUBNBETCADFE-UHFFFAOYSA-N
- SMILES: O(C(NC1=NC=C(C=N1)CCC(C)(C)N)=O)C(C)(C)C
計算された属性
- 精确分子量: 280.18992602g/mol
- 同位素质量: 280.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 318
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.1Ų
- XLogP3: 1.4
tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1882774-0.5g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1882774-0.25g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1882774-0.05g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1882774-2.5g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 2.5g |
$2631.0 | 2023-09-18 | ||
Enamine | EN300-1882774-1.0g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1882774-10g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1882774-5.0g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1882774-10.0g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1882774-0.1g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1882774-5g |
tert-butyl N-[5-(3-amino-3-methylbutyl)pyrimidin-2-yl]carbamate |
2229267-58-5 | 5g |
$3894.0 | 2023-09-18 |
tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamateに関する追加情報
CAS No. 2229267-58-5: tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate - A Novel Compound for Targeted Therapeutic Applications
tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate (CAS No. 2229267-58-5) represents a promising molecular scaffold with multifaceted biological activities, recently gaining attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, has been extensively studied for its potential applications in drug discovery and development. The tert-butyl group in its molecular framework provides steric hindrance, enhancing the compound's stability and bioavailability, while the pyrimidin-2-ylcarbamate moiety contributes to its pharmacological profile. The 3-amino-3-methylbutyl substituent further modulates its reactivity and interaction with biological targets.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate, with a focus on green chemistry principles to minimize environmental impact. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits significant inhibitory activity against key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). The pyrimidin-2-ylcarbamate functional group is particularly effective in modulating the activity of these enzymes, suggesting its potential as an anti-inflammatory agent.
Structural analysis of tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate reveals its ability to form hydrogen bonds with target proteins, enhancing its binding affinity. This property is crucial for its application in drug development, as it allows the compound to interact with specific receptors or enzymes with high specificity. The 3-amino-3-methylbutyl side chain plays a pivotal role in this interaction, contributing to the compound's selectivity towards its intended targets. Such structural characteristics make it a valuable candidate for the design of novel therapeutics.
Emerging research in 2024 has highlighted the potential of tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate in oncology, particularly in targeting cancer-associated signaling pathways. A preclinical study published in Cancer Research showed that this compound can inhibit the proliferation of human breast cancer cells by disrupting the PI3K/AKT signaling pathway. The pyrimidin-2-ylcarbamate moiety is believed to interfere with the phosphorylation of key proteins in this pathway, thereby inducing apoptosis in malignant cells. These findings underscore the compound's potential as a therapeutic agent in oncology.
Additionally, the tert-butyl group in tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate enhances its metabolic stability, reducing the risk of rapid degradation in vivo. This property is essential for maintaining therapeutic efficacy over extended periods. The compound's pharmacokinetic profile, including its half-life and tissue distribution, has been investigated in recent studies, revealing its potential for oral administration. These characteristics make it a favorable candidate for drug development, as it can be formulated into various dosage forms.
The 3-amino-3-methylbutyl substituent in tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate also contributes to its anti-inflammatory properties. Research published in Pharmacological Reports in 2023 indicated that this compound can modulate the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, by interfering with the NF-κB signaling pathway. This mechanism of action suggests its potential in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Current trends in medicinal chemistry emphasize the importance of structure-activity relationship (SAR) studies to optimize the therapeutic potential of compounds like tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate. Researchers are exploring modifications to the pyrimidin-2-ylcarbamate moiety to enhance its potency and reduce potential side effects. For instance, the introduction of substituents at the 5-position of the pyrimidine ring has been shown to improve the compound's binding affinity to its target proteins, as demonstrated in a 2024 study published in Drug Discovery Today.
Moreover, the tert-butyl group in tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate provides a protective effect against oxidative stress, which is a critical factor in the pathogenesis of various diseases. This property has been investigated in the context of neurodegenerative disorders, where oxidative damage plays a significant role. Preliminary studies suggest that this compound may offer neuroprotective benefits by scavenging free radicals and reducing oxidative stress in neuronal cells.
Despite its promising properties, the development of tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate as a therapeutic agent requires further investigation. Challenges such as optimizing its solubility, ensuring its safety profile, and evaluating its long-term efficacy in clinical trials remain areas of active research. Ongoing studies are also exploring its potential as a lead compound for the development of new drugs, with a focus on improving its pharmacological properties and therapeutic applications.
In conclusion, tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate (CAS No. 2229267-58-5) is a multifunctional compound with significant potential in various therapeutic areas. Its unique structural features, including the tert-butyl group, pyrimidin-2-ylcarbamate moiety, and 3-amino-3-methylbutyl substituent, contribute to its biological activities and therapeutic relevance. Continued research and development in this area are expected to unlock new opportunities for the application of this compound in the treatment of diseases, making it a valuable asset in the field of medicinal chemistry.
Keywords: tert-butyl N-5-(3-amino-3-methylbutyl)pyrimidin-2-ylcarbamate, CAS No. 2229267-58-5, medicinal chemistry, anti-inflammatory agents, oncology, drug development.
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